

Buffers and solutions compatible with Fluorescent red NIR 880 conjugation

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Compound of Interest		
Compound Name:	Fluorescent red NIR 880	
Cat. No.:	B1143116	Get Quote

Application Notes and Protocols for Fluorescent Red NIR 880 Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful conjugation of **Fluorescent Red NIR 880** reactive dyes to proteins, with a primary focus on antibodies. The information is intended to enable researchers to produce high-quality, stable fluorescent conjugates for various applications, including in vivo imaging and flow cytometry. For the purposes of these notes, iFluor™ 840 is used as a representative dye with an emission maximum near 880 nm.

Introduction to Fluorescent Red NIR 880 Dyes

Fluorescent dyes emitting in the near-infrared (NIR) spectrum, particularly around 880 nm, offer significant advantages for biological imaging. This spectral window (700-1700 nm) minimizes interference from tissue autofluorescence and reduces light scattering, allowing for deeper tissue penetration and a higher signal-to-noise ratio. These properties make NIR 880 dyes ideal for sensitive in vivo imaging applications in drug development and cancer research. The protocols detailed below focus on the covalent labeling of proteins through two common reactive chemistries: amine-reactive N-hydroxysuccinimide (NHS) esters and thiol-reactive maleimides.



Compatible Buffers and Solutions

The selection of an appropriate buffer system is critical for successful conjugation. The buffer composition and pH directly impact the reactivity of both the dye and the target functional groups on the protein, as well as the stability of the resulting conjugate.

Amine-Reactive Conjugation (NHS Esters)

NHS esters react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins. This reaction is highly pH-dependent.

Recommended Buffers:

- Sodium Bicarbonate Buffer: 0.1 M, pH 8.3-9.0. A commonly used and effective buffer for NHS ester conjugations.
- Phosphate-Buffered Saline (PBS): pH 7.2-7.4, with the addition of sodium bicarbonate to raise the pH to 8.3-8.5.
- Borate Buffer: 0.1 M, pH 8.0-8.5. An alternative to bicarbonate buffer.
- HEPES Buffer: 0.1 M, pH 7.5-8.0.

Solutions to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the target protein for reaction with the NHS ester, significantly reducing conjugation efficiency. Ammonium salts must also be avoided.

Thiol-Reactive Conjugation (Maleimides)

Maleimides react with free sulfhydryl (thiol) groups, present in cysteine residues. This reaction is most efficient at a near-neutral pH.

Recommended Buffers:

- MES Buffer (2-(N-morpholino)ethanesulfonic acid): 100 mM, pH 6.0-7.0.
- Phosphate Buffer: 100 mM, pH 6.5-7.5.



HEPES Buffer: 100 mM, pH 7.0-7.5.

Important Considerations:

- Antibodies often have their cysteine residues involved in disulfide bonds. To make them
 available for conjugation with maleimides, a reduction step using reagents like Dithiothreitol
 (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is necessary. If DTT is used, it must be
 removed before the addition of the maleimide-functionalized dye.
- Avoid buffers containing thiol compounds, as they will compete with the protein's sulfhydryl groups.

Quantitative Data Summary

The following tables summarize key parameters for the conjugation of a representative **Fluorescent Red NIR 880** dye (iFluor™ 840).

Parameter	Value	Reference
Excitation Maximum (λex)	831 nm	[1]
Emission Maximum (λem)	878 nm	[1]
Molar Extinction Coefficient (ε)	200,000 cm ⁻¹ M ⁻¹	[2][3][4]
Fluorescence Quantum Yield (Φ)	0.02 (in aqueous buffer, pH 7.2)	[2]
Correction Factor (CF280)	0.09	[2]

Table 1: Spectral and Physicochemical Properties of iFluor™ 840.



Buffer System	pH Range	Suitability	Key Considerations
Sodium Bicarbonate	8.3 - 9.0	High	Ideal for NHS ester reactions.
Phosphate-Buffered Saline (PBS)	7.2 - 8.5	High	pH may need adjustment for optimal NHS ester reactivity. Suitable for maleimide reactions at the lower end of the range.
Borate Buffer	8.0 - 8.5	High	Good alternative to bicarbonate for NHS ester reactions.
HEPES Buffer	7.0 - 8.0	High	Versatile for both NHS ester and maleimide chemistries within the specified pH ranges.
MES Buffer	6.0 - 7.0	High	Optimal for maleimide reactions.
Tris Buffer	N/A	Unsuitable	Contains primary amines that interfere with NHS ester conjugation.
Glycine Buffer	N/A	Unsuitable	Contains primary amines that interfere with NHS ester conjugation.

Table 2: Buffer Compatibility for NIR 880 Dye Conjugation.

Experimental Protocols



Protocol for Amine-Reactive Conjugation of Antibodies with NIR 880 NHS Ester

This protocol is a general guideline for conjugating an antibody with an amine-reactive NIR 880 dye. Optimization may be required for specific antibodies and applications.

Materials:

- Antibody (or other protein) in an amine-free buffer (e.g., PBS)
- Fluorescent Red NIR 880 NHS Ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
- Purification Column (e.g., Sephadex G-25)
- Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

- Prepare the Antibody:
 - Dissolve the antibody in the conjugation buffer at a concentration of 2-10 mg/mL. If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH to ~8.3.
- Prepare the Dye Stock Solution:
 - Warm the vial of NIR 880 NHS Ester to room temperature before opening to prevent moisture condensation.
 - Dissolve the dye in anhydrous DMSO to a final concentration of 10 mM. This stock solution should be used immediately.
- Conjugation Reaction:



- Calculate the required volume of the dye stock solution for the desired dye-to-protein molar ratio. A starting ratio of 10:1 to 15:1 is recommended.
- Slowly add the dye stock solution to the antibody solution while gently vortexing.
- Incubate the reaction for 60 minutes at room temperature, protected from light.

Purification:

- Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
- Collect the fractions containing the fluorescently labeled antibody.
- Characterization (Optional but Recommended):
 - Determine the Degree of Substitution (DOS) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye (~831 nm).

Storage:

 Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol for Thiol-Reactive Conjugation of Antibodies with NIR 880 Maleimide

This protocol is for labeling antibodies with a thiol-reactive NIR 880 dye. It includes an optional step for reducing disulfide bonds to generate free thiols.

Materials:

- Antibody (or other protein)
- Fluorescent Red NIR 880 Maleimide
- Anhydrous Dimethyl Sulfoxide (DMSO)



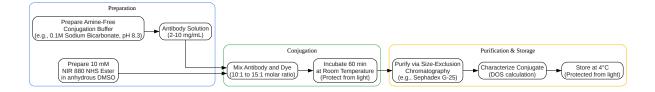
- Conjugation Buffer: 100 mM MES or Phosphate buffer, pH 6.5-7.5
- Reducing Agent (optional): Dithiothreitol (DTT) or TCEP
- Purification Column (e.g., Sephadex G-25)
- Storage Buffer

Procedure:

- Prepare the Antibody (with Reduction if Necessary):
 - If the antibody requires reduction to expose free thiols, incubate it with a 10-20 fold molar excess of DTT for 30 minutes at room temperature.
 - Remove the excess DTT using a desalting column equilibrated with the conjugation buffer.
 - Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.
- Prepare the Dye Stock Solution:
 - Prepare a 10 mM stock solution of the NIR 880 maleimide in anhydrous DMSO immediately before use.
- Conjugation Reaction:
 - Add the dye stock solution to the antibody solution at a dye-to-protein molar ratio of 10:1 to 20:1.
 - Incubate the reaction for 60-90 minutes at room temperature, protected from light.
- Purification:
 - Purify the conjugate using a size-exclusion chromatography column as described in the amine-reactive protocol.
- Characterization and Storage:
 - Characterize and store the conjugate as described in the amine-reactive protocol.



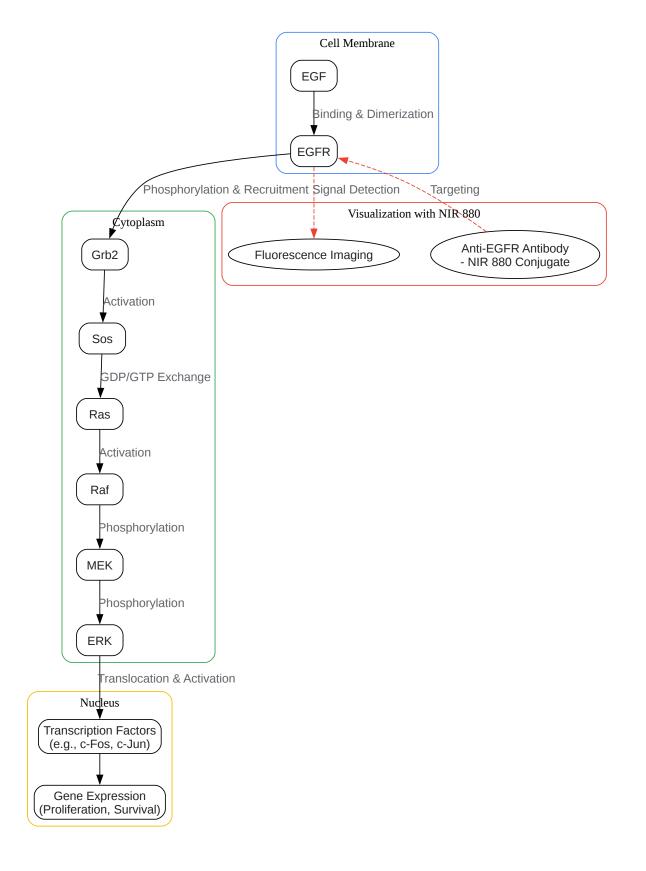
Visualizations



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Workflow for Amine-Reactive Conjugation of NIR 880.





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EGFR-ERK Signaling Pathway Visualization.



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